molecular formula C16H26NO4P B12998242 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid

2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid

Cat. No.: B12998242
M. Wt: 327.36 g/mol
InChI Key: NZXLYBZSLDXCGM-UHFFFAOYSA-N
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Description

2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid is a synthetic organic compound of interest in medicinal chemistry and biochemical research. Based on its molecular structure, which features a phosphonate group linked to a phenylpropylamine moiety and a branched carboxylic acid, this compound is hypothesized to have potential as a building block for the development of enzyme inhibitors. Its structure suggests possible activity against proteases or other enzymes that interact with phosphate-containing substrates. Researchers may investigate its application in the design of novel bioactive molecules, particularly in areas such as signal transduction and metabolic pathway modulation. This product is provided for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C16H26NO4P

Molecular Weight

327.36 g/mol

IUPAC Name

2-[[(1-amino-3-phenylpropyl)-hydroxyphosphoryl]methyl]-4-methylpentanoic acid

InChI

InChI=1S/C16H26NO4P/c1-12(2)10-14(16(18)19)11-22(20,21)15(17)9-8-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,17H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

NZXLYBZSLDXCGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CP(=O)(C(CCC1=CC=CC=C1)N)O)C(=O)O

Origin of Product

United States

Preparation Methods

Tandem Esterification and P-Michael Reaction under Silylating Conditions

A highly practical and efficient method for synthesizing phosphinic dipeptides, including compounds structurally related to 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid, involves tandem esterification of α-aminophosphinic acids with acrylic acids followed by a P-Michael addition reaction. This method uses hexamethyldisilazane (HMDS) as a silylating agent to activate acidic functionalities and promote P-C bond formation.

Key steps:

  • Mix α-aminophosphinic acid (1 equiv) with acrylic acid (1.2 equiv).
  • Add HMDS (6 equiv) slowly under inert atmosphere.
  • Heat the mixture to 100 °C for 2 hours, allowing ammonia gas to evolve.
  • Cool to 70 °C and add ethanol to quench the reaction.
  • Work up with 2M HCl and extract with ethyl acetate.
  • Isolate the product by filtration or recrystallization.

Advantages:

  • High yields (typically 43–61%).
  • Good diastereoselectivity (diastereomeric ratios >95:5).
  • Compatibility with various functional groups, including acidic and basic amino acid side chains.
  • Avoids chromatographic separation by crystallization of diastereomers.
Parameter Condition/Value
Reactants α-Aminophosphinic acid, acrylic acid
Silylating agent Hexamethyldisilazane (HMDS)
Temperature 100 °C (reaction), 70 °C (quench)
Reaction time 2 hours
Yield 43–61%
Diastereomeric ratio >95:5

Radical-Mediated Alkylation Using Triethylborane and Oxygen

Another approach involves radical-mediated alkylation of phosphinic acid derivatives using triethylborane (Et3B) and oxygen as initiators in the presence of alkyl halides and hydrogen donors. This method is useful for introducing alkyl groups onto the phosphinic acid moiety.

Procedure highlights:

  • Degas a solution of the phosphinic acid derivative and base in dichloromethane.
  • Cool to 0 °C and add alkyl halide, triethylborane, and a hydrogen donor.
  • Stir under oxygen atmosphere for 30 minutes.
  • Quench with acid and extract the product.
  • Purify by standard methods.

This method allows for selective functionalization and is compatible with sensitive groups.

Radical-Mediated Alkylation Using AIBN and TTMSS or NaBH3CN

Alternative radical initiators such as azobisisobutyronitrile (AIBN) combined with tris(trimethylsilyl)silane (TTMSS) or sodium cyanoborohydride (NaBH3CN) can be used for alkylation reactions of phosphinic acid derivatives.

  • In toluene at 80 °C, AIBN initiates radical formation.
  • TTMSS or NaBH3CN acts as a hydrogen donor.
  • Alkyl halides are added to introduce alkyl groups.
  • Workup involves acid quenching and extraction.

This method provides versatility in modifying the phosphinic acid structure.

Analytical Techniques for Monitoring and Characterization

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield & Selectivity
Tandem Esterification + P-Michael (HMDS-mediated) α-Aminophosphinic acid, acrylic acid, HMDS, 100 °C High yield, diastereoselective, simple isolation 43–61%, d.r. >95:5
Radical Alkylation (Et3B/O2) Phosphinic acid derivative, Et3B, O2, alkyl halide, TBTH Mild conditions, selective alkylation Moderate yields, good control
Radical Alkylation (AIBN/TTMSS or NaBH3CN) AIBN, TTMSS or NaBH3CN, alkyl halide, toluene, 80 °C Versatile, suitable for various alkyl groups Moderate yields

Research Findings and Notes

  • The HMDS-mediated tandem esterification and P-Michael reaction is currently the most practical and scalable method for synthesizing phosphinic dipeptides related to the target compound.
  • Radical-mediated alkylation methods provide complementary routes for functionalization but may require careful control of reaction conditions to avoid side reactions.
  • The ability to isolate optically pure diastereomers by crystallization enhances the utility of these methods in pharmaceutical research.
  • Analytical methods such as ^31P NMR and HRMS are indispensable for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and pharmacology.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogues with Phosphinic/Phosphoryl Groups

The target compound belongs to a class of phosphinic acid derivatives with applications in enzyme inhibition and medicinal chemistry. Key analogues include:

Compound Name Key Substituents Stereoisomer Ratio Yield (%) Biological Relevance Source
Target Compound (from ) Phosphoryl-methyl, 1-amino-3-phenylpropyl 95:5 (R/S) N/A Potential metalloproteinase inhibition
5m () Benzyloxycarbonyl (Cbz) group 96:4 53 Phosphinic dipeptide synthesis
2-((Formyl-(hydroxy)amino)methyl)-4-methylpentanoic acid () Formyl-hydroxyamino head group N/A N/A MMP9 inhibitor; Zn²⁺ coordination

Key Observations :

  • Stereochemical Control : The target compound and 5m exhibit high stereoselectivity (≥95:5), attributed to HMDS-mediated synthesis . In contrast, 5o () shows a lower ratio (1.3:1), likely due to steric effects from the tert-butoxycarbonyl (Boc) group .
  • Functional Group Impact: The formyl-hydroxyamino group in the analogue replaces the amino-hydroxyphosphoryl moiety, altering binding interactions. For example, the phosphonate in fosmidomycin forms hydrogen bonds with Ser-186 and Lys-228 in enzymes, while the target compound’s phosphoryl group may interact similarly .
Sulfonyl and Carbonyl Derivatives

Compounds with alternative substituents highlight the role of the phosphoryl group in biochemical activity:

Compound Name (Source) Key Substituent Functional Impact
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid () Sulfonyl group Reduced polarity; potential protease inhibition
4-(Cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic acid () Cyclopropylcarbonyl, dimethyl Enhanced lipophilicity; drug design applications

Key Observations :

  • Carbonyl derivatives () prioritize lipophilicity over hydrogen-bonding capacity, favoring membrane permeability in drug candidates .

Key Observations :

  • The Boc-protected amino group in 5o reduces stereoselectivity due to steric hindrance, despite higher yields (89%) .
  • The target compound’s stereochemical purity (95:5) aligns with optimized protocols for phosphinic acids, critical for consistent biological activity .

Biological Activity

2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid, also known as (2S)-2-[[[(1R)-1-amino-3-phenylpropyl]-hydroxy-phosphoryl]methyl]-4-methyl-pentanoic acid, is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C16H26NO4P
  • CAS Number : 7284-69-7
  • Synonyms : 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid

The biological activity of 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid is primarily attributed to its role as an inhibitor of aminopeptidase N (APN/CD13), an enzyme overexpressed in various tumor cells. This enzyme is implicated in tumor invasion, metastasis, and angiogenesis. Inhibition of APN can potentially suppress tumor growth and spread.

In Vitro Studies

  • Enzymatic Inhibition : A study evaluated the inhibitory effects of several derivatives on APN, revealing that certain compounds demonstrated significant inhibition with IC50 values lower than that of bestatin, a known APN inhibitor. For instance, compound 7e showed an IC50 value of 1.26 ± 0.01 μM against porcine kidney APN, outperforming bestatin which had an IC50 value of 2.55 ± 0.11 μM .
  • Cancer Cell Line Studies : Further investigations into the efficacy of these compounds in human cancer cell lines indicated that compound 7e exhibited better inhibitory activity against APN in human ovarian clear cell carcinoma cells (ES-2) compared to bestatin (IC50 values of 30.19 ± 1.02 μM vs. 60.61 ± 0.1 μM) .

Case Studies

A comprehensive review highlighted the potential applications of phosphonated amino acids like 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid in therapeutic settings, particularly for their anti-cancer properties through enzyme inhibition and modulation of cellular pathways involved in cancer progression .

Comparative Analysis

The following table summarizes the biological activities and IC50 values for selected compounds related to APN inhibition:

CompoundIC50 (μM)Source
Compound 7e1.26 ± 0.01Porcine Kidney APN
Bestatin2.55 ± 0.11Porcine Kidney APN
Compound 7e (ES-2 Cells)30.19 ± 1.02Human Ovarian Clear Cell Carcinoma
Bestatin (ES-2 Cells)60.61 ± 0.1Human Ovarian Clear Cell Carcinoma

Potential Therapeutic Applications

Given its mechanism as an APN inhibitor, 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid could be explored further for:

  • Cancer Treatment : Targeting tumors with high APN expression.
  • Anti-Metastatic Therapies : Preventing the spread of cancer cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.